molecular formula C27H26FN3O2 B2611189 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 915189-13-8

1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2611189
CAS No.: 915189-13-8
M. Wt: 443.522
InChI Key: WCAZKHLPXSHXMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The fluorophenyl group is likely to be electron-withdrawing due to the electronegativity of fluorine, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the lactam (pyrrolidin-2-one) and benzodiazol groups could potentially make it reactive towards certain nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Anticancer Potential

  • Novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various tumor cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia, while showing selectivity over normal human keratinocytes. This suggests potential anticancer applications for similar compounds (Ivasechko et al., 2022).

Antimicrobial Activities

  • Thiazoles and their fused derivatives have been synthesized and tested for antimicrobial activity, showing effectiveness against bacterial and fungal pathogens. This indicates the potential of similar compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).

Metal Ion Sensing and Chelation

  • Studies on fluoroionophores based on diamine-salicylaldehyde derivatives have shown specific chelation and recognition of metal ions like Zn+2 and Cd+2. This suggests potential applications in metal ion sensing and environmental monitoring (Hong et al., 2012).

Photophysical Properties

  • Research on pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives as efficient cathode-modifying layers for polymer solar cells highlights the utility of pyridine groups in photovoltaic applications. This could point to the use of similar compounds in solar energy and optoelectronic devices (Chen et al., 2017).

Fluorescent pH Sensors

  • A heteroatom-containing organic fluorophore study has shown reversible switching between emission states upon protonation and deprotonation, making it a potential candidate for fluorescent pH sensing in both solution and solid states (Yang et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it’s biologically active, it could potentially interact with various enzymes or receptors in the body, but this would need to be confirmed through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2/c1-19-5-4-6-23(15-19)33-14-13-31-25-8-3-2-7-24(25)29-27(31)21-16-26(32)30(18-21)17-20-9-11-22(28)12-10-20/h2-12,15,21H,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAZKHLPXSHXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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